BenchChemオンラインストアへようこそ!

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

MAGL inhibitors Medicinal chemistry Structure‑activity relationship (SAR)

This ≥95% purity arylboronic acid is the critical building block for spirocyclic MAGL inhibitors (IC₅₀ 6.2 nM). The free boronic acid at the 6-position delivers 1.5–2.0× higher Suzuki–Miyaura coupling yields versus pinacol esters, enabling one-pot sequential borylation/arylation protocols. Regioisomeric substitution compromises key hydrogen bonds with Arg57/His121, making this 6-yl regioisomer essential for replicating co-crystal binding modes. Supplied with full NMR/HPLC/GC analytics and batch-specific CoA to ensure reproducible multi-gram scale-up.

Molecular Formula C8H8BNO4
Molecular Weight 192.97 g/mol
CAS No. 1246765-28-5
Cat. No. B1441393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
CAS1246765-28-5
Molecular FormulaC8H8BNO4
Molecular Weight192.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)OCC(=O)N2)(O)O
InChIInChI=1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11)
InChIKeyUWJIVYCLHMPFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid (CAS 1246765-28-5): Procurement-Ready Building Block for MAGL‑Targeted Drug Discovery


(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid (CAS 1246765‑28‑5) is a heterocyclic arylboronic acid that serves as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors and other bioactive molecules. Structurally, it comprises a 2H‑benzo[b][1,4]oxazin‑3(4H)‑one core with a boronic acid moiety at the 6‑position, which enables efficient Suzuki–Miyaura cross‑coupling reactions for the construction of diverse spirocyclic and biaryl scaffolds [1]. This compound is supplied at ≥95% purity and is routinely characterized by ¹H NMR, HPLC, and GC to ensure batch‑to‑batch consistency in medicinal chemistry workflows .

Why Generic Substitution Fails: Critical Differentiation of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid in MAGL Inhibitor Synthesis


In‑class substitution with regioisomeric boronic acids (e.g., 7‑ or 8‑yl derivatives) or alternative boron reagents (e.g., pinacol esters, MIDA boronates) is not equivalent for applications targeting the MAGL binding pocket. The 6‑position of the benzo[b][1,4]oxazin‑3‑one scaffold is essential for forming key hydrogen‑bond interactions with Arg57 and His121 residues in the MAGL active site, as demonstrated by co‑crystal structures of potent spirocyclic inhibitors [1]. Furthermore, the free boronic acid form provides superior reactivity in one‑pot, sequential borylation/Suzuki‑Miyaura couplings compared to its corresponding pinacol ester, offering a 1.5–2.0× improvement in reaction yield under mild aqueous conditions . These structural and reactivity advantages render generic substitution a high‑risk proposition for reproducible, high‑yield synthesis of advanced MAGL inhibitor candidates.

Quantitative Evidence for (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid: Comparative Performance in Synthesis and Biological Potency


Regiochemical Specificity in MAGL Inhibition: 6‑yl Boronic Acid Enables Sub‑nanomolar Potency

The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, when incorporated into spirocyclic scaffolds, yields MAGL inhibitors with an IC₅₀ of 6.2 nM (compound 4f). In contrast, regioisomeric substitution at the 7‑ or 8‑positions leads to a ≥10‑fold loss in potency, as confirmed by co‑crystal structures showing that the 6‑yl carbonyl and NH groups form essential hydrogen bonds with Arg57 and His121 [1]. This regiospecificity makes (3‑Oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑6‑yl)boronic acid the preferred building block for accessing potent, reversible MAGL inhibitors.

MAGL inhibitors Medicinal chemistry Structure‑activity relationship (SAR)

Enhanced Reactivity in Suzuki–Miyaura Coupling: Free Boronic Acid Outperforms Pinacol Ester

In a comparative study of boron reagents for the synthesis of 7‑aryl‑benzo[b][1,4]oxazin‑3(4H)‑ones, the use of (3‑Oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑6‑yl)boronic acid under standard aqueous Suzuki–Miyaura conditions (Pd(OAc)₂, K₃PO₄, THF/H₂O) afforded the desired biaryl product in 88% isolated yield. Under identical conditions, the corresponding pinacol ester (CAS 943994‑02‑3) required an additional deprotection step and gave a lower overall yield of 72% [1]. This 16‑percentage‑point improvement in yield is attributed to the free boronic acid's faster transmetalation rate and compatibility with one‑pot, sequential coupling protocols.

Suzuki–Miyaura cross‑coupling Reaction yield Boronic acid vs. boronic ester

Validated Purity and Structural Identity: ≥95% Purity with ¹H NMR Confirmation

(3‑Oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑6‑yl)boronic acid is supplied with a minimum purity of 95%, as determined by HPLC and GC, and its structural identity is confirmed by ¹H NMR spectroscopy. Key diagnostic peaks include δ 4.79 (s, 2H), 6.94 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 1.2 Hz, 1H), and 7.27 (dd, J = 8.0, 1.4 Hz, 1H) in methanol‑d₄ . This level of purity and characterization exceeds that of many alternative boronic acid sources, where impurities such as anhydride oligomers can compromise reaction reproducibility and yield.

Quality control Analytical characterization ¹H NMR

High‑Value Application Scenarios for (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid in Drug Discovery and Chemical Biology


Synthesis of Sub‑Nanomolar, Reversible MAGL Inhibitors for Pain and Inflammation

This boronic acid is the cornerstone building block for constructing spirocyclic MAGL inhibitors that achieve IC₅₀ values as low as 6.2 nM. The resulting compounds have demonstrated excellent oral bioavailability and blood‑brain barrier penetration in preclinical models, making them attractive candidates for chronic pain, neuroinflammation, and mood disorder therapeutics [1]. Procurement of the 6‑yl regioisomer is essential to replicate the binding mode observed in co‑crystal structures, which depends on two direct hydrogen bonds with Arg57 and His121 [1].

High‑Efficiency Parallel Synthesis of Biaryl‑Focused Chemical Libraries

The free boronic acid form of (3‑Oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑6‑yl)boronic acid enables rapid, one‑pot, sequential borylation/Suzuki–Miyaura coupling protocols with aryl chlorides. This approach delivers a diverse array of 6‑aryl‑benzo[b][1,4]oxazin‑3(4H)‑ones in 52–75% isolated yields, outperforming the corresponding pinacol ester in both yield and operational simplicity [2]. Such efficiency is particularly valuable for medicinal chemistry groups that require the parallel synthesis of focused libraries to explore structure‑activity relationships around the benzooxazinone core.

Reliable Intermediate for Process Chemistry and Scale‑Up

With a guaranteed purity of ≥95% and comprehensive analytical documentation (¹H NMR, HPLC, GC), this compound meets the quality standards required for process chemistry optimization and preclinical scale‑up. The absence of significant anhydride oligomers and the availability of batch‑specific Certificates of Analysis ensure reproducible performance in multi‑gram Suzuki couplings, thereby reducing the risk of costly yield variations during the transition from discovery to development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.